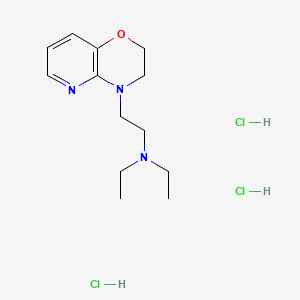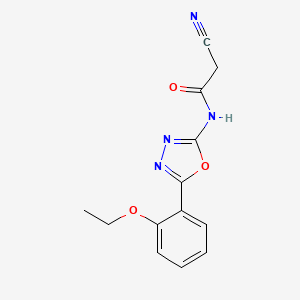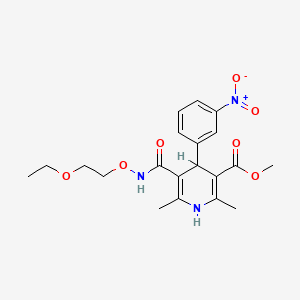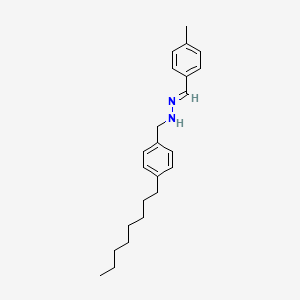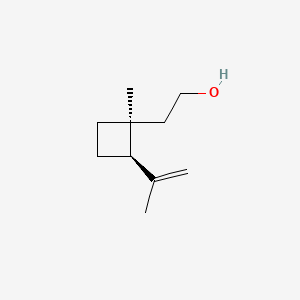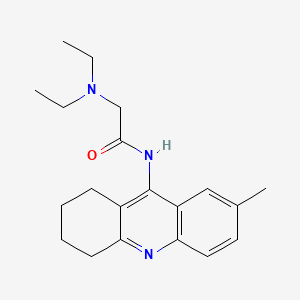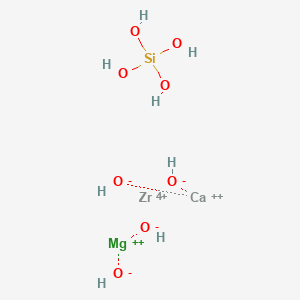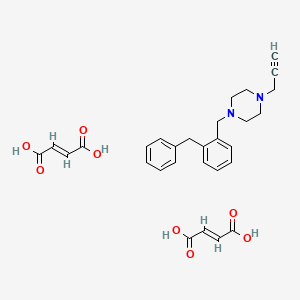
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a chlorohydroxyphenyl group, and a pentanamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with pentanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)butanamide
- 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)hexanamide
Uniqueness
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
104775-25-9 |
|---|---|
Formule moléculaire |
C18H18BrClN2O2 |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
4-[[(2-bromophenyl)-(5-chloro-2-hydroxyphenyl)methylidene]amino]pentanamide |
InChI |
InChI=1S/C18H18BrClN2O2/c1-11(6-9-17(21)24)22-18(13-4-2-3-5-15(13)19)14-10-12(20)7-8-16(14)23/h2-5,7-8,10-11,23H,6,9H2,1H3,(H2,21,24) |
Clé InChI |
AYORININVNFILZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)N)N=C(C1=CC=CC=C1Br)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


